

Commercial Suppliers of 2-Bromo-4,6-difluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Bromo-4,6-difluorobenzoic acid*

Cat. No.: *B1338445*

[Get Quote](#)

For researchers, scientists, and professionals in drug development, sourcing high-quality reagents is a critical step in the discovery and manufacturing pipeline. This technical guide provides an in-depth overview of the commercial availability of **2-Bromo-4,6-difluorobenzoic acid** (CAS No. 651026-99-2), a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines key suppliers, available quantitative data, and relevant technical protocols to aid in the procurement and application of this specialized chemical.

Commercial Availability

2-Bromo-4,6-difluorobenzoic acid is available from a select number of chemical suppliers. The following table summarizes the offerings from identified vendors. It is important for researchers to verify the purity and specifications with the supplier before purchase, as these can vary.

Supplier	Product Name	CAS Number	Purity	Available Quantities
CP Lab Safety	2-bromo-4,6-difluorobenzoic acid	651026-99-2	98%	1 gram [1]
Apollo Scientific	2-Bromo-4,6-difluorobenzoic acid	651026-99-2	Not Specified	Inquire

Note: The market for specialized chemicals is dynamic. Additional suppliers may exist, and the availability from the listed vendors is subject to change. It is recommended to conduct a current search on chemical marketplace platforms for the most up-to-date information.

Physicochemical and Safety Data

A comprehensive understanding of the physicochemical properties and safety information is paramount for the proper handling, storage, and use of **2-Bromo-4,6-difluorobenzoic acid**.

Property	Value
Molecular Formula	C ₇ H ₃ BrF ₂ O ₂
Molecular Weight	237.00 g/mol
CAS Number	651026-99-2
Physical Form	Solid
Purity	≥98%

Safety and Handling:

According to safety data sheets, **2-Bromo-4,6-difluorobenzoic acid** is classified with the following hazards:

- H315: Causes skin irritation.[\[2\]](#)

- H319: Causes serious eye irritation.[\[2\]](#)
- H335: May cause respiratory irritation.[\[2\]](#)

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Experimental Protocols

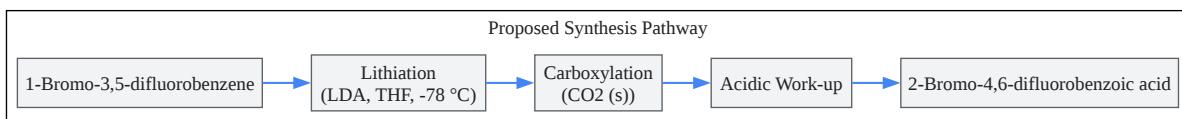
While a specific, peer-reviewed synthesis protocol for **2-Bromo-4,6-difluorobenzoic acid** was not identified in the immediate search, a plausible synthetic route can be extrapolated from the preparation of the isomeric 4-Bromo-2,6-difluorobenzoic acid. The general approach involves the ortho-lithiation of a difluorobromobenzene precursor followed by carboxylation.

Proposed Synthesis of **2-Bromo-4,6-difluorobenzoic acid**:

A potential synthetic pathway is outlined below. This protocol is illustrative and would require optimization.

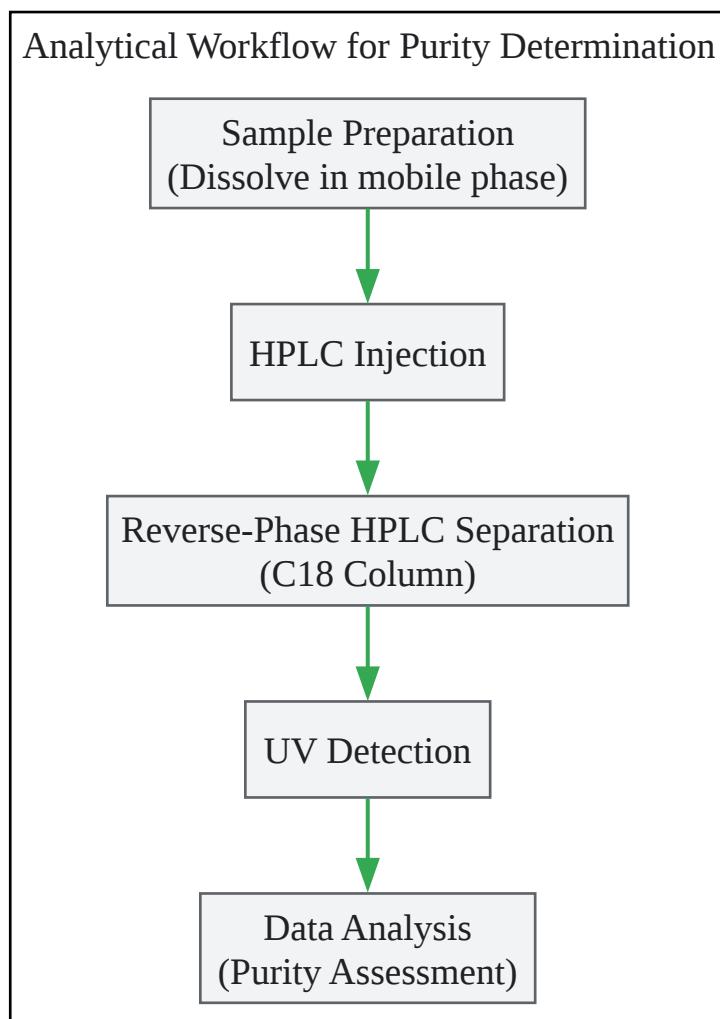
- Starting Material: 1-Bromo-3,5-difluorobenzene.
- Lithiation: Dissolve 1-bromo-3,5-difluorobenzene in an anhydrous aprotic solvent such as tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
- Add a strong lithium base, such as lithium diisopropylamide (LDA), dropwise to the solution. The LDA is expected to selectively deprotonate the position between the two fluorine atoms.
- Carboxylation: After stirring for a suitable time to ensure complete lithiation, the resulting organolithium species is quenched by the addition of solid carbon dioxide (dry ice).
- Work-up: The reaction mixture is allowed to warm to room temperature, and the reaction is quenched with an aqueous acid (e.g., 1 M HCl). The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated under reduced pressure to yield the crude product.
- Purification: The crude **2-Bromo-4,6-difluorobenzoic acid** can be purified by recrystallization or column chromatography.

Analytical Methods


The purity and identity of **2-Bromo-4,6-difluorobenzoic acid** can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for determining the purity of such compounds. Based on methods for similar compounds, a reverse-phase HPLC method is proposed.

Proposed HPLC Method for Purity Analysis:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Mobile Phase: A gradient of acetonitrile and water, with a small amount of an acid modifier such as formic acid or phosphoric acid to ensure good peak shape.
- Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically in the range of 210-280 nm).
- Sample Preparation: A dilute solution of the compound in the mobile phase or a compatible solvent.


Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed synthetic pathway and a typical analytical workflow.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **2-Bromo-4,6-difluorobenzoic acid**.

[Click to download full resolution via product page](#)

Caption: HPLC analytical workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- To cite this document: BenchChem. [Commercial Suppliers of 2-Bromo-4,6-difluorobenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1338445#commercial-suppliers-of-2-bromo-4-6-difluorobenzoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com